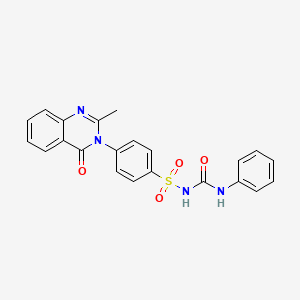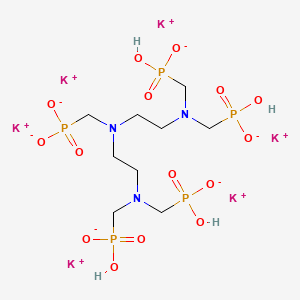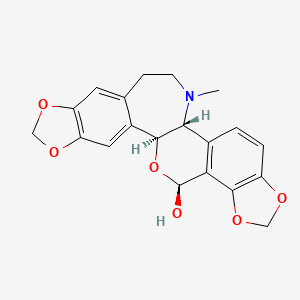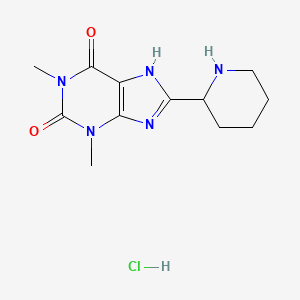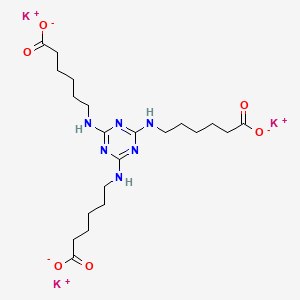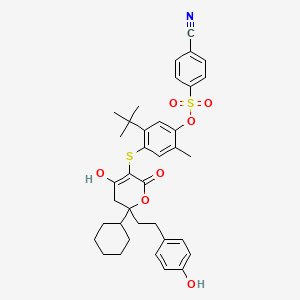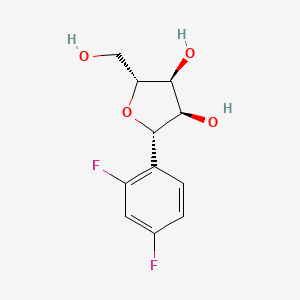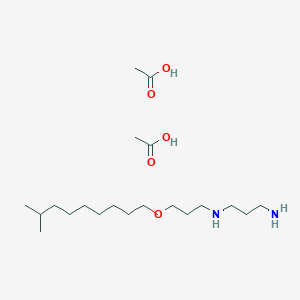
1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate is a chemical compound with the molecular formula C16H36N2O. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate typically involves the reaction of 1,3-propanediamine with isodecyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is monitored to maintain the desired reaction conditions and to ensure the quality of the final product. The compound is then purified using various techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound .
Scientific Research Applications
1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of other compounds.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(n-Propyl)-1,3-propanediamine: Similar in structure but with different alkyl groups.
N,N’-Dimethyl-1,3-propanediamine: Contains dimethyl groups instead of isodecyloxy groups.
N,N’-Diisopropyl-1,3-propanediamine: Contains diisopropyl groups instead of isodecyloxy groups .
Uniqueness
1,3-Propanediamine, N-(3-(isodecyloxy)propyl)-, diacetate is unique due to its specific isodecyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
134883-01-5 |
|---|---|
Molecular Formula |
C20H44N2O5 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
acetic acid;N'-[3-(8-methylnonoxy)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C16H36N2O.2C2H4O2/c1-16(2)10-6-4-3-5-7-14-19-15-9-13-18-12-8-11-17;2*1-2(3)4/h16,18H,3-15,17H2,1-2H3;2*1H3,(H,3,4) |
InChI Key |
LMEYUFCSRYCLDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOCCCNCCCN.CC(=O)O.CC(=O)O |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



